Cas no 101067-47-4 (1-(1-phenylethyl)azetidin-2-one)

101067-47-4 structure
Product name:1-(1-phenylethyl)azetidin-2-one
1-(1-phenylethyl)azetidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-phenylethyl)azetidin-2-one
- DTXSID80539707
- 1-(alpha-phenylethyl)azetidin-2-one
- 101067-47-4
-
- Inchi: InChI=1S/C11H13NO/c1-9(12-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
- InChI Key: QSOVXLAPMHZZKE-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)N2CCC2=O
Computed Properties
- Exact Mass: 175.09979
- Monoisotopic Mass: 175.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
1-(1-phenylethyl)azetidin-2-one Related Literature
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
101067-47-4 (1-(1-phenylethyl)azetidin-2-one) Related Products
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